molecular formula C8H13F2N B2603954 3-(3,3-Difluorocyclobutyl)pyrrolidine CAS No. 2228304-14-9

3-(3,3-Difluorocyclobutyl)pyrrolidine

Cat. No.: B2603954
CAS No.: 2228304-14-9
M. Wt: 161.196
InChI Key: UNWNQSGLXVRRIC-UHFFFAOYSA-N
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Description

“3-(3,3-Difluorocyclobutyl)pyrrolidine”, also known as DFCP or Fluorocyclobutylpyrrolidine, is a compound that has significant importance in scientific research, particularly in the field of pharmaceuticals. It can be used as a building block in the synthesis of Triazole substituted prolyl difluoropyrrolidines as potential inhibitors of dipeptidyl peptidase-4 .


Synthesis Analysis

The synthesis of pyrrolidines involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields . The combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst provides various pyrrolidines in very good yields .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H13F2N. The InChI code is 1S/C8H13F2N/c9-8(10)3-7(4-8)6-1-2-11-5-6/h6-7,11H,1-5H2 .


Physical and Chemical Properties Analysis

The physical form of “this compound” is liquid . It has a molecular weight of 161.19 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Catalysis

Research on sulfonamides and their role in catalyzing cyclizations presents a foundational approach to synthesizing pyrrolidines, a class of compounds to which "3-(3,3-Difluorocyclobutyl)pyrrolidine" belongs. The use of trifluoromethanesulfonic acid as a catalyst facilitates the formation of pyrrolidines from homoallylic sulfonamides, indicating a method that could potentially be applied or adapted for the synthesis of difluorocyclobutyl-substituted pyrrolidines (Haskins & Knight, 2002).

Organocatalysis

The trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine demonstrates the efficacy of organocatalysts in mediating asymmetric intramolecular aldol reactions. This showcases the potential for synthesizing complex bicyclic structures with high enantioselectivity, a principle that could be explored for synthesizing difluorocyclobutyl-substituted pyrrolidines with specific stereochemical configurations (Hayashi et al., 2007).

Electrophilic Fluorination

The development of electrophilic difluoromethylthiolating reagents, such as N-difluoromethylthiophthalimide, highlights the growing interest in introducing fluorine or difluoromethyl groups into organic molecules. This reagent enables the difluoromethylthiolation of a wide range of nucleophiles under mild conditions, suggesting a pathway for introducing difluoromethyl groups into pyrrolidine frameworks (Zhu et al., 2015).

Biological Activity

While the direct biological applications of "this compound" are not documented, the study of pyrrolidine derivatives, including their synthesis and binding properties, lays the groundwork for potential pharmacological applications. For example, compounds structurally related to pyrrolidines have been explored for their binding properties to nicotinic acetylcholine receptors, indicating a potential interest in diversifying the structural motifs of pyrrolidines for enhancing receptor affinity and selectivity (Doll et al., 1999).

Material Science and Electrochemistry

The synthesis and characterization of fulleropyrrolidines containing the trifluoromethyl group reveal the compound's potential in material science, particularly in photovoltaic materials due to their good fluorescence and electrochemical properties. This suggests that modifications incorporating difluorocyclobutyl groups could further explore and enhance these properties for specific applications (Li et al., 2012).

Safety and Hazards

The safety information for “3-(3,3-Difluorocyclobutyl)pyrrolidine” indicates that it is a highly flammable liquid and vapor. It can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled .

Future Directions

Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that “3-(3,3-Difluorocyclobutyl)pyrrolidine” and other pyrrolidine compounds have potential for further exploration in drug discovery and development .

Properties

IUPAC Name

3-(3,3-difluorocyclobutyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N/c9-8(10)3-7(4-8)6-1-2-11-5-6/h6-7,11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWNQSGLXVRRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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